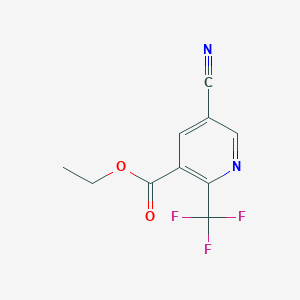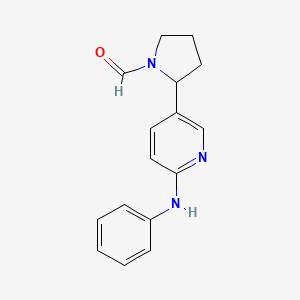
1-(5-Phenylisoxazol-3-yl)cyclobutanecarboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Phenylisoxazol-3-yl)cyclobutanecarboxylic acid is a compound with a molecular formula of C14H13NO3 and a molecular weight of 243.26 g/mol . This compound features a cyclobutane ring attached to a carboxylic acid group and a phenylisoxazole moiety. The isoxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, is known for its wide range of biological activities and therapeutic potential .
Preparation Methods
The synthesis of 1-(5-Phenylisoxazol-3-yl)cyclobutanecarboxylic acid typically involves the formation of the isoxazole ring through a 1,3-dipolar cycloaddition reaction. This reaction can be catalyzed by various metal catalysts such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs, toxicity, and waste . The cyclobutane ring can be introduced through cycloaddition reactions or other organic transformations involving cyclobutene derivatives.
Chemical Reactions Analysis
1-(5-Phenylisoxazol-3-yl)cyclobutanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.
Scientific Research Applications
1-(5-Phenylisoxazol-3-yl)cyclobutanecarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s isoxazole ring imparts various biological activities, making it a candidate for drug discovery and development.
Mechanism of Action
The mechanism of action of 1-(5-Phenylisoxazol-3-yl)cyclobutanecarboxylic acid is primarily attributed to its isoxazole ring. This ring can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The specific pathways involved depend on the biological activity being studied. For example, isoxazole derivatives have been shown to inhibit enzymes involved in inflammation, modulate neurotransmitter receptors, and interfere with viral replication .
Comparison with Similar Compounds
1-(5-Phenylisoxazol-3-yl)cyclobutanecarboxylic acid can be compared with other isoxazole derivatives, such as:
5-Phenylisoxazole-3-carboxylic acid: Lacks the cyclobutane ring, which may affect its reactivity and biological activity.
3-Phenylisoxazole-5-carboxylic acid: The position of the carboxylic acid group is different, potentially leading to different chemical and biological properties.
1-(5-Phenylisoxazol-3-yl)cyclopentanecarboxylic acid: Contains a cyclopentane ring instead of a cyclobutane ring, which may influence its stability and reactivity. The unique combination of the cyclobutane ring and the phenylisoxazole moiety in 1-(5-Phenylisoxazol-3-yl)cyclobutanecarboxylic acid contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C14H13NO3 |
|---|---|
Molecular Weight |
243.26 g/mol |
IUPAC Name |
1-(5-phenyl-1,2-oxazol-3-yl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C14H13NO3/c16-13(17)14(7-4-8-14)12-9-11(18-15-12)10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2,(H,16,17) |
InChI Key |
PYPISWCTIJAMFT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C2=NOC(=C2)C3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















